6-Methyl-3-thiocyanato-1H-indole

Description

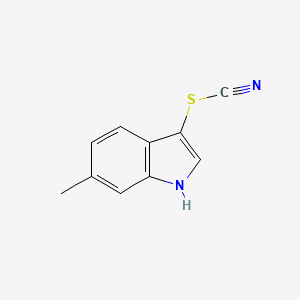

6-Methyl-3-thiocyanato-1H-indole is a substituted indole derivative featuring a methyl group at the 6-position and a thiocyanate (-SCN) group at the 3-position of the indole core. The thiocyanate moiety contributes to its reactivity and biological interactions, while the methyl group may enhance lipophilicity and metabolic stability.

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

(6-methyl-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C10H8N2S/c1-7-2-3-8-9(4-7)12-5-10(8)13-6-11/h2-5,12H,1H3 |

InChI Key |

UYIOSKQGWZEKGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-methylindole. One common method is the electrochemical thiocyanation using potassium thiocyanate in an undivided cell under mild conditions (25°C, Pt anode, CH₃CN) with yields up to 91% . Another approach involves the reaction of 6-methylindole with thiocyanogen in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrochemical processes or catalytic thiocyanation reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: Reduction of the thiocyanate group can yield amine derivatives.

Substitution: The thiocyanate group can be substituted by other nucleophiles, leading to a variety of functionalized indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonyl indoles, amino indoles, and various substituted indoles, depending on the reagents and conditions used.

Scientific Research Applications

6-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Table 2: Physical Properties

Implications for Drug Development and Further Research

The thiocyanate group’s role in anticancer activity positions this compound as a promising lead compound. Comparative studies suggest that substituent position and electronic properties significantly modulate bioactivity. Future research should prioritize:

- Synthesis and cytotoxicity screening of this compound.

- Structural optimization to balance lipophilicity (via methyl groups) and reactivity (via thiocyanate).

- Mechanistic studies to elucidate its interaction with cancer cell targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Methyl-3-thiocyanato-1H-indole?

- Methodological Answer : The thiocyanate group is typically introduced via electrophilic substitution or nucleophilic displacement. For example, iodine-catalyzed reactions using thiocyanate salts (e.g., KSCN) under acidic conditions (e.g., CH₃COOH) have been optimized for indole derivatives (e.g., 51–98% yields under varying catalysts and temperatures) . Key steps include:

- Reagent Selection : Use of MeCN with iodine (10 mol%) at 40°C for 5 hours achieves high yields (98%) .

- Purification : Column chromatography with solvents like ethyl acetate/hexane (70:30) is effective for isolating the product .

- Characterization : IR (e.g., 2151 cm⁻¹ for SCN stretch) and ¹H NMR (e.g., δ 2.48 ppm for methyl groups) are critical for confirming structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., SCN stretch at ~2150 cm⁻¹) .

- ¹H NMR : Resolves methyl (δ 2.48 ppm) and aromatic protons (δ 7.15–8.48 ppm), with NH signals appearing as broad singlets .

- Mass Spectrometry : Electron impact (EI) confirms molecular weight (e.g., m/z 188 [M⁺]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance thiocyanate group incorporation into the indole ring?

- Methodological Answer : Systematic screening of catalysts, solvents, and temperatures is crucial. For instance:

- Catalyst Comparison : Iodine (10 mol%) outperforms FeCl₃ or AlCl₃ in MeCN, yielding 98% vs. 17% under similar conditions .

- Temperature Effects : Elevated temperatures (40–80°C) reduce reaction time but may increase side reactions; 40°C balances efficiency and selectivity .

- Solvent Impact : Polar aprotic solvents (e.g., MeCN) improve thiocyanate solubility and reaction homogeneity .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 6) deactivate the indole ring, requiring harsher conditions for substitution .

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl at position 6) may hinder nucleophilic attack at position 3, necessitating tailored catalysts .

- Case Study : Ethyl 6-chloro-1H-indole-3-carboxylate undergoes ester hydrolysis under basic conditions, but the presence of methyl/thiocyanate groups alters reaction pathways .

Q. How can researchers resolve contradictions in reported synthetic yields for thiocyanato-indole derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate purity of starting materials (e.g., 6-methylindole) and moisture-free conditions, as trace water can hydrolyze thiocyanate .

- Data Normalization : Compare yields under standardized conditions (e.g., 40°C, 10 mol% I₂ in MeCN) to minimize variability .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., oxidized indoles or dimerization artifacts) that reduce yields .

Q. What strategies are effective for crystallographic analysis of this compound derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation from DCM/hexane mixtures often produces X-ray-quality crystals .

- Refinement Tools : SHELXL refines structures against high-resolution data, accounting for thermal motion and disorder .

- Packing Analysis : Identify weak interactions (e.g., C–H⋯π) that stabilize the crystal lattice, as seen in 6-methoxy-2-methyl-1-phenyl derivatives .

Methodological Recommendations

- Synthesis : Prioritize iodine-catalyzed conditions for scalability and reproducibility .

- Characterization : Combine XRD (via SHELX ) with multi-nuclear NMR to resolve structural ambiguities.

- Biological Assays : Use this compound as a precursor for thiourea derivatives, evaluating bioactivity via kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.